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Compound of Interest

Compound Name: Copper(ll) sulfate pentahydrate

Cat. No.: B052450

An in-depth examination of the molecular structure, crystallographic data, and experimental
determination of copper(ll) sulfate pentahydrate (CuSO4-5H20), tailored for researchers,
scientists, and professionals in drug development.

Copper(ll) sulfate pentahydrate, a compound recognized by its vibrant blue crystals,
possesses a complex and fascinating molecular architecture. Understanding this structure is
paramount for applications ranging from materials science to pharmaceuticals, where precise
knowledge of molecular geometry influences physical and chemical properties. This technical
guide provides a detailed analysis of its crystal structure, supported by quantitative data and
the experimental protocols used for its determination.

Molecular Structure and Coordination Geometry

The crystal structure of copper(ll) sulfate pentahydrate (mineral name: chalcanthite) is
characterized by a distorted octahedral geometry around the central copper(ll) ion. This
arrangement is a classic example of Jahn-Teller distortion, commonly observed in d° copper(ll)
complexes.[1] The structure consists of polymeric chains where [Cu(H20)4]2* units are linked
by sulfate anions.[1]

Of the five water molecules in the formula unit, four are directly coordinated to the copper ion in
a square planar arrangement. The other two coordination sites, completing the octahedron, are
occupied by oxygen atoms from two different sulfate anions.[1] This results in two longer, axial
Cu-O bonds to the sulfate groups compared to the four shorter, equatorial Cu-O bonds to the
water molecules.[1]
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The fifth water molecule is not directly bonded to the copper ion. Instead, it is held in the crystal
lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a

sulfate anion from an adjacent chain.[1][2] This unique arrangement explains the differential
loss of water molecules upon heating.[3]

Below is a diagram illustrating the coordination environment of the central copper(ll) ion.
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Coordination sphere of the Cu(ll) ion in pentahydrate form.

Crystallographic and Quantitative Data

The definitive method for determining the precise atomic arrangement and geometric
parameters of crystalline solids is Single-Crystal X-ray Diffraction. The structure of copper(ll)
sulfate pentahydrate has been determined to belong to the triclinic crystal system, with the
space group P-1.[4]

The following tables summarize key quantitative data from a 2022 X-ray diffraction study
conducted at 100 K.[1]

Table 1: Unit Cell Parameters

Parameter Value

a 6.1224 (4) A
b 10.7223 (4) A
c 5.9681 (3) A
a 82.35 (2) °

B 107.33 (2) °
y 102.60 (4) °
Volume 364.02 (3) As

Table 2: Selected Interatomic Distances (A)[1]
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Bond Distance (A) Description
Cul-0O1 1.9684 (8) Equatorial Water
Cul-02 1.9757 (7) Equatorial Water
Cu2-03 1.9673 (7) Equatorial Water
Cul-0O4 1.9355 (8) Equatorial Water
Cul-06 2.3618 (7) Axial Sulfate Oxygen
Cul-09 2.4100 (7) Axial Sulfate Oxygen
S1-06 1.4751 (7) Sulfate S-O Bond
S1-07 1.4759 (8) Sulfate S-O Bond
S1-08 1.4910 (7) Sulfate S-O Bond
S1-09 1.4783 (7) Sulfate S-O Bond

Table 3: Selected Bond Angles (°)[1]

Angle Value (°) Description
01-Cul-02 88.30 (3) Equatorial (cis)
01-Cul-02(ii) 91.70 (3) Equatorial (cis)
03-Cu2-04 89.60 (3) Equatorial (cis)
03-Cu2-04(i) 90.40 (3) Equatorial (cis)
01-Cul-06 92.18 (3) Equatorial-Axial
02-Cul-06 87.73 (3) Equatorial-Axial
04-Cu2-09 93.35 (3) Equatorial-Axial
06-S1-09 109.46 (4) Sulfate O-S-O
07-S1-08 108.83 (4) Sulfate O-S-O

(Symmetry operators: i +x,2-y,-z; ii 1-x,1-y,1-z)
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Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular structure of copper(ll) sulfate pentahydrate is achieved
through Single-Crystal X-ray Diffraction (SCXRD).[5][6] This powerful analytical technique
provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]

The following outlines a typical protocol for SCXRD analysis.
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Generalized workflow for Single-Crystal X-ray Diffraction.
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Methodology Details:

o Crystal Growth and Selection: High-quality single crystals of CuSOa4-5H20 are grown,
typically by slow evaporation from an aqueous solution. A suitable crystal, ideally 0.1-0.3 mm
in all dimensions and free of visible defects, is selected under a microscope.[7][8]

e Mounting: The selected crystal is carefully mounted on a goniometer head, often using a
cryo-loop and oil to secure it. This assembly allows for the precise rotation of the crystal
during the experiment.[6][9]

o Data Collection: The mounted crystal is placed on a diffractometer and cooled (e.g., to 100
K) to reduce thermal vibrations.[10] It is then exposed to a monochromatic X-ray beam. As
the crystal is rotated, a series of diffraction patterns are recorded by a detector.[5][8]

o Data Processing: The raw diffraction data are processed to determine the unit cell
parameters and space group. The intensities of thousands of unique reflections are
integrated, scaled, and corrected for experimental factors like absorption.[6][7]

e Structure Solution: The "phase problem" is solved using computational methods (e.g., direct
methods or Patterson synthesis) to generate an initial electron density map and an
approximate structural model.[7]

o Structure Refinement: The initial model is refined against the experimental data using least-
squares algorithms. This iterative process adjusts atomic positions, site occupancies, and
thermal displacement parameters to improve the agreement between the calculated and
observed diffraction patterns, ultimately yielding the final, precise molecular structure.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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